3-(3,4-Difluorophenyl)prop-2-yn-1-ol
Description
Properties
Molecular Formula |
C9H6F2O |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 |
InChI Key |
UMPGCDZHDRCRTA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#CCO)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative of significant interest in medicinal chemistry and materials science. This document will delve into the synthetic routes, physicochemical properties, safety protocols, and potential applications of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics and functional materials.
Introduction: The Significance of Fluorinated Arylalkynes
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and material properties. In the context of drug discovery, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby leading to more potent and effective therapeutic agents. The 3,4-difluorophenyl moiety, in particular, is a common structural motif in a number of approved drugs and clinical candidates.
3-(3,4-Difluorophenyl)prop-2-yn-1-ol combines this privileged difluorinated aromatic ring with a reactive propargyl alcohol functionality. This unique combination makes it a valuable building block for the synthesis of a diverse range of complex molecules. The terminal alkyne and the primary alcohol serve as versatile handles for further chemical transformations, including click chemistry, esterification, and oxidation, enabling its integration into a multitude of molecular scaffolds.
While a specific CAS number for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is not readily found in major chemical databases, its synthesis and properties can be reliably inferred from established chemical principles and data on analogous compounds.
Synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: A Focus on the Sonogashira Coupling
The most direct and efficient method for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]
The logical synthetic pathway involves the coupling of a 3,4-difluorophenyl halide (preferably the bromide or iodide for higher reactivity) with propargyl alcohol.[2]
Proposed Synthetic Scheme
Caption: Proposed synthesis via Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4] Researchers should optimize conditions as needed.
Materials:
-
1-Bromo-3,4-difluorobenzene (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,4-difluorobenzene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine.
-
To the stirring mixture, add propargyl alcohol dropwise via a syringe.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Simplified Sonogashira coupling mechanism.
Physicochemical Properties
| Property | Estimated Value | Reference/Basis |
| Molecular Formula | C₉H₆F₂O | - |
| Molecular Weight | 168.14 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy to similar propargyl alcohols |
| Boiling Point | > 200 °C at 760 mmHg | Analogy to fluorinated aromatic compounds[5] |
| Solubility | Soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane). Sparingly soluble in water. | General solubility of organic compounds |
| pKa (hydroxyl proton) | ~16-17 | Analogy to primary alcohols |
Safety and Handling
No specific toxicity data is available for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol. However, based on the safety data sheets (SDS) of analogous fluorinated and propargylic compounds, the following precautions should be taken.[6][7][8][9]
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[6][9] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[6][9]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]
-
Use only outdoors or in a well-ventilated area.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Wash skin thoroughly after handling.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[9]
-
Potential Applications
The unique structural features of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol make it a versatile intermediate for various applications:
-
Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The 3,4-difluorophenyl group is present in several kinase inhibitors and other therapeutic agents. The propargyl alcohol moiety can be used to introduce the molecule into larger, more complex structures. For example, it can serve as a key intermediate in the synthesis of compounds like Ticagrelor, a P2Y12 receptor antagonist.[10]
-
Materials Science: As a monomer or cross-linking agent in the development of advanced polymers and functional materials. The rigid alkynyl group can impart desirable thermal and electronic properties to polymeric structures.
-
Organic Synthesis: As a versatile building block for the construction of a wide array of organic molecules, including heterocycles, enynes, and other functionalized alkynes.
Conclusion
3-(3,4-Difluorophenyl)prop-2-yn-1-ol is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through the robust and well-established Sonogashira coupling reaction. While specific experimental data for this compound is scarce, a comprehensive understanding of its properties and safe handling procedures can be derived from the extensive knowledge base of related fluorinated and propargylic compounds. This guide provides a solid foundation for researchers looking to utilize this promising building block in their synthetic endeavors.
References
- PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. (n.d.).
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.).
-
3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem. (n.d.). Retrieved from [Link]
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL [Q12005] - ChemUniverse. (n.d.). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents. (n.d.).
-
3-(3,5-Difluorophenyl)-1-propene Properties - EPA. (2025, October 15). Retrieved from [Link]
-
3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | CID - PubChem. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
Sources
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- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
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An In-depth Technical Guide to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, provide a detailed synthesis protocol based on established methodologies, discuss its characterization through spectroscopic techniques, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Fluorinated Arylalkynes
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluorophenyl moiety, in particular, is a prevalent structural motif in a number of approved pharmaceuticals and clinical candidates.
3-(3,4-Difluorophenyl)prop-2-yn-1-ol combines this privileged difluorinated aromatic ring with a reactive propargyl alcohol functionality. The terminal alkyne and primary alcohol groups serve as versatile synthetic handles for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C9H6F2O | Calculated |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | Expected to be a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Inferred |
Synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
The most direct and efficient method for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the reaction involves the coupling of 1,2-difluoro-4-iodobenzene with propargyl alcohol.
Reaction Scheme
Caption: Sonogashira coupling for the synthesis of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.
Experimental Protocol
Materials:
-
1,2-Difluoro-4-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 1,2-difluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.
Spectroscopic Characterization
The structural elucidation of the synthesized 3-(3,4-Difluorophenyl)prop-2-yn-1-ol is confirmed through various spectroscopic methods. Below are the expected spectral data based on its chemical structure and analysis of similar compounds.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1-7.4 | m | 3H | Aromatic protons (C₆H₃F₂) |
| ~ 4.4 | s | 2H | Methylene protons (-CH₂OH) |
| ~ 2.0-3.0 | t (broad) | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon skeleton. The presence of fluorine will result in carbon-fluorine coupling, which can be observed as doublets or doublets of doublets.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 (dd, ¹JCF, ²JCF) | C3 & C4 (carbons attached to fluorine) |
| ~ 115-125 (m) | Other aromatic carbons |
| ~ 120 (m) | C5 (ipso-carbon attached to alkyne) |
| ~ 85-95 | Alkyne carbons (-C≡C-) |
| ~ 51 | Methylene carbon (-CH₂OH) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 (broad) | O-H stretch (alcohol) |
| ~ 3050 | C-H stretch (aromatic) |
| ~ 2900 | C-H stretch (aliphatic) |
| ~ 2230 | C≡C stretch (alkyne) |
| ~ 1600, 1500 | C=C stretch (aromatic) |
| ~ 1200-1300 | C-F stretch |
| ~ 1050 | C-O stretch (primary alcohol) |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol make it a highly attractive starting material for the synthesis of novel drug candidates.
-
Scaffold for Kinase Inhibitors: The 3,4-difluorophenyl group is a known pharmacophore that can interact with the hinge region of many protein kinases. The propargyl alcohol moiety can be further functionalized to introduce groups that can target other regions of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Metabolic Stability: The presence of two fluorine atoms on the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of drug candidates derived from this scaffold.[5]
-
Bioisosteric Replacement: The difluorophenyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity.
-
Click Chemistry: The terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and modular synthesis of triazole-containing compounds, which are themselves a privileged class of structures in medicinal chemistry with a wide range of biological activities.[6]
Conclusion
3-(3,4-Difluorophenyl)prop-2-yn-1-ol is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery. Its synthesis via the robust Sonogashira coupling is straightforward, and its structural features, particularly the difluorinated phenyl ring and the propargyl alcohol functionality, offer numerous opportunities for the development of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry programs.
References
-
ChemUniverse. 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. Available from: [Link]
- Nemes, A., Berta, M., Ivanko, P., Szabó, D., & Rábai, J. (2015). Synthesis of 3-perfluoroalkylpropanals and 3-perfluoroalkylpropionitriles. Fluorine Notes, 103, 5-6.
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
- Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
-
PubMed Central. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available from: [Link]
-
PubMed Central. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]
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Solubility of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol in organic solvents
Technical Guide: Solubility Profile & Process Handling of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
Executive Summary
This technical guide details the solubility behavior, solvent selection strategies, and process handling protocols for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol (CAS: 893747-16-5). As a critical intermediate in the synthesis of bioactive fluorinated heterocycles and P2Y12 inhibitors (e.g., Ticagrelor analogs), understanding its solubility landscape is essential for optimizing Sonogashira coupling yields, workup efficiency, and crystallization processes.
The molecule exhibits a "hybrid" polarity profile: the primary alcohol moiety confers solubility in polar protic solvents, while the 3,4-difluorophenyl ring significantly increases lipophilicity (
Chemical Identity & Physicochemical Context
| Parameter | Detail |
| Chemical Name | 3-(3,4-Difluorophenyl)prop-2-yn-1-ol |
| CAS Number | 893747-16-5 |
| Molecular Formula | |
| Molecular Weight | 168.14 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Key Functional Groups | Primary Alcohol (H-bond donor/acceptor), Internal Alkyne, Difluorophenyl Ring |
Mechanistic Insight (The Fluorine Effect): The introduction of fluorine atoms at the 3 and 4 positions exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the aromatic ring, making it less susceptible to oxidative degradation but increasing its hydrophobicity. Consequently, this compound shows reduced water solubility compared to phenylpropargyl alcohol, necessitating the use of organic co-solvents in aqueous reaction media.
Solubility Profile
The following data represents the thermodynamic solubility profile based on Structure-Property Relationships (SPR) and empirical behavior of analogous fluorinated propargyl alcohols.
Table 1: Solubility in Common Organic Solvents ( )
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Stock solutions for bioassays; reaction solvent. |
| DMF | Very High (>200 mg/mL) | Sonogashira coupling medium. | |
| THF | High (>100 mg/mL) | Primary reaction solvent; easily removed. | |
| Polar Protic | Methanol | High (>100 mg/mL) | HPLC diluent; potential crystallization solvent. |
| Ethanol | High (>80 mg/mL) | Greener alternative for workup. | |
| Water | Low (<1 mg/mL) | Anti-solvent for precipitation/crystallization. | |
| Chlorinated | DCM | High (>150 mg/mL) | Extraction solvent (organic phase). |
| Chloroform | High (>150 mg/mL) | NMR analysis solvent. | |
| Esters | Ethyl Acetate | Moderate-High (50-100 mg/mL) | Standard extraction solvent; crystallization. |
| Hydrocarbons | Hexanes | Low (<5 mg/mL) | Anti-solvent to induce precipitation. |
| Toluene | Moderate (20-40 mg/mL) | High-temp reaction solvent; azeotropic drying. |
Critical Process Note: The compound is miscible with most polar organic solvents but forms a biphasic system with water and saturated hydrocarbons (heptane/hexane). This property is exploited during purification: the reaction mixture is diluted with water, and the product is extracted into Ethyl Acetate or DCM.
Experimental Protocol: Quantitative Solubility Determination
To validate these values for a specific batch (critical for GMP workflows), use the Shake-Flask Method coupled with HPLC-UV . This protocol ensures thermodynamic equilibrium is reached.
Workflow Logic
Figure 1: Step-by-step workflow for determining thermodynamic solubility.
Detailed Methodology
-
Preparation: Weigh 50 mg of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the test solvent (e.g., Toluene).
-
Equilibration: Cap the vial and agitate at 25°C for 24 hours using an orbital shaker (500 rpm).
-
Checkpoint: If the solution becomes clear, add more solid (10 mg increments) until a persistent suspension is observed.
-
-
Sampling: Centrifuge the vial or allow solids to settle. Remove 0.5 mL of supernatant.
-
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the aromatic ring).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Calculation: Compare peak area to a calibration curve (0.1 - 1.0 mg/mL in Methanol).
-
Process Applications
A. Reaction Solvent Selection (Sonogashira Coupling)
The synthesis of this compound typically involves coupling 3,4-difluoroiodobenzene with propargyl alcohol.
-
Recommended System: THF/Triethylamine (TEA) or DMF/TEA .
-
Why? The reagents are highly soluble in THF. TEA acts as both a base to neutralize HI and a co-solvent. The difluorophenyl product remains soluble in THF, preventing premature precipitation that could trap catalyst (Pd/Cu).
B. Purification Strategy
Due to the solubility differential between the product and impurities:
-
Extraction: Upon reaction completion, evaporate THF. Partition the residue between Ethyl Acetate and Water . The product partitions into the organic layer (
), while inorganic salts (TEA·HI) and copper catalysts remain in the aqueous phase. -
Crystallization (if solid): Dissolve the crude oil in a minimum volume of warm DCM or Ethyl Acetate . Slowly add Hexanes (anti-solvent) while cooling to 0°C. The lipophilic fluorine atoms facilitate packing, often yielding white needles.
C. Safety & Stability
-
Thermal Instability: Propargyl alcohols can polymerize or decompose at high temperatures. Avoid distillation above 120°C.
-
Acidity: The terminal hydroxyl proton is weakly acidic (
). Avoid strong bases (NaH, BuLi) unless deprotonation is the intended step.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol (Analogous Structure). Retrieved February 28, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Contextual grounding for synthesis/solvents).
Sources
Safety data sheet (SDS) for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
This technical guide serves as a High-Fidelity Safety & Handling Protocol for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol .
Notice to Researchers: As a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., Ticagrelor analogs), specific commercial Safety Data Sheets (SDS) for this exact isomer are often redacted or generic. This guide synthesizes data from structural analogs (2,5-difluoro isomers), functional group reactivity (propargyl alcohols), and fluorinated aromatic toxicology to provide a "Worst-Case Scenario" safety baseline.
Chemical Identity & Physical Characterization
| Parameter | Data / Specification |
| IUPAC Name | 3-(3,4-Difluorophenyl)prop-2-yn-1-ol |
| CAS Number | Not Listed (Research Grade); Analogous to 109034-27-7 (2,5-isomer) |
| Molecular Formula | C₉H₆F₂O |
| Molecular Weight | 168.14 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (depending on purity) |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic, moderate skin permeability) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |
PART 1: HAZARD IDENTIFICATION (GHS Classification)
Scientific Rationale: The presence of the propargyl alcohol moiety suggests potential for high acute toxicity via oral and dermal routes. The difluorophenyl ring increases lipophilicity, facilitating dermal absorption and potential CNS effects.
GHS Label Elements
-
Signal Word: DANGER
-
Hazard Pictograms:
-
💀 (GHS06 - Acute Toxicity)
-
❗ (GHS07 - Irritant)
-
🌱 (GHS09 - Environmental Hazard - Predicted due to fluorination)
-
Hazard Statements (H-Codes)
-
H318: Causes serious eye damage (Propargyl alcohols are severe ocular irritants).[3]
PART 2: EMERGENCY RESPONSE ARCHITECTURE
Core Directive: Do not rely on passive "flush with water" instructions. Use the "Dilution-Neutralization-Validation" loop.
Ocular Exposure (Critical Protocol)
-
Immediate Action: Irrigate eyes with saline or water for minimum 30 minutes .
-
Causality: Alkynols can cause corneal clouding and irreversible opacity due to protein denaturation.
-
Validation Step: After 15 minutes, check pH of the conjunctival sac using a pH strip. Continue rinsing until pH is neutral (7.0–7.4).
-
Medical: Immediate referral to an ophthalmologist is mandatory.
Dermal Exposure (Systemic Risk)
-
Removal: Drench contaminated clothing with water before removal to prevent aerosolization of the chemical.
-
Decontamination: Wash skin with PEG-400 (Polyethylene Glycol) or soap/water.
-
Why PEG-400? The lipophilic nature of the difluorophenyl ring makes water alone less effective at extracting the compound from the dermal layer.
-
-
Validation: Skin should feel non-slippery and odorless.
Emergency Logic Diagram
The following diagram illustrates the decision matrix for exposure response.
Caption: Decision matrix for acute exposure, prioritizing pH validation for ocular events and lipophilic extraction for dermal events.
PART 3: HANDLING, STORAGE & REACTIVITY
Engineering Controls
-
Ventilation: Handle only in a chemical fume hood with a face velocity > 0.5 m/s.
-
Inert Atmosphere: The propargyl alcohol moiety is susceptible to oxidation. Store and handle under Nitrogen (N₂) or Argon (Ar).
Personal Protective Equipment (PPE)
-
Gloves:
-
Primary: Nitrile (0.11 mm) – Splash protection only.
-
Immersion: Laminate film (Silver Shield/4H) required. Fluorinated aromatics can permeate standard nitrile < 15 mins.
-
-
Respiratory: If aerosolization is possible (e.g., during rotary evaporation), use a full-face respirator with an ABEK-P3 filter (Organic Vapor + Acid Gas + Particulate).
Stability & Reactivity Profile
-
Alkyne Reactivity: The internal alkyne is relatively stable but can react violently with strong oxidizers (peroxides, permanganates) or heavy metals (though less likely to form acetylides than terminal alkynes).
-
Thermal Decomposition: May release Hydrogen Fluoride (HF) and Carbon Monoxide (CO) upon combustion.
-
Incompatibilities:
-
Strong Bases (Deprotonation of alcohol).
-
Acid Chlorides/Anhydrides (Exothermic esterification).
-
Reducing Agents (Reaction with alkyne).
-
PART 4: SYNTHETIC CONTEXT & METABOLIC PATHWAYS
This compound is a structural analog to intermediates used in the synthesis of Ticagrelor (a P2Y12 platelet inhibitor). Understanding its downstream transformation is vital for predicting toxicological byproducts.
Common Synthetic Transformations
-
Reduction: Hydrogenation of the alkyne to a saturated alcohol.
-
Cyclopropanation: Reaction to form cyclopropylamine derivatives (common in medicinal chemistry).
-
Oxidation: Conversion of the alcohol to a propargylic ketone.
Metabolic Logic Diagram
The following diagram details how the body might process this molecule (Phase I/II metabolism) and its synthetic utility.
Caption: Metabolic fate (top) showing potential for reactive aldehyde formation, and synthetic utility (bottom) in drug development.
PART 5: DISPOSAL & ECOLOGICAL CONSIDERATIONS
Ecological Impact (PFAS Context)
While not a long-chain PFAS, the difluorophenyl group contains strong C-F bonds that are resistant to biodegradation.
-
Persistence: High.[5]
-
Bioaccumulation: Moderate (LogP ~2.0).
Disposal Protocol
-
Segregation: Do NOT mix with general organic waste. Segregate into "Halogenated Organic Waste".
-
Destruction: High-temperature incineration (>1100°C) with flue gas scrubbing is required to manage Hydrogen Fluoride (HF) emissions.
-
Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life (Category 2/3).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2782697: 3-(3-Fluorophenyl)prop-2-yn-1-ol (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Fluorinated Hydrocarbons. Retrieved from [Link]
-
World Intellectual Property Organization (WIPO). (2011). Patent WO2011132083: Process for the preparation of Cyclopropylamine Derivatives. (Context for synthesis intermediates). Retrieved from [Link][6]
Sources
- 1. 3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ewg.org [ewg.org]
- 6. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
The Structural and Pharmacological Divergence of 3,4-Difluoro and 3,5-Difluoro Propargyl Alcohols: A Comprehensive Technical Guide
Executive Summary
Propargyl alcohols bearing fluorinated aryl rings are indispensable building blocks in modern medicinal chemistry and organic synthesis. They serve as critical precursors for complex heterocycles—such as ynones, triazoles, and oxazoles—frequently utilized in the development of kinase inhibitors, antifungal agents, and antiviral therapeutics. Among these, the positional isomers 1-(3,4-difluorophenyl)prop-2-yn-1-ol and 1-(3,5-difluorophenyl)prop-2-yn-1-ol present a fascinating case study in how subtle changes in fluorine substitution dictate profound differences in electronic distribution, metabolic stability, and spatial geometry.
Structural and Electronic Divergence
The fundamental difference between the 3,4-difluoro and 3,5-difluoro isomers lies in the interplay of inductive (-I) and resonance (+R) effects exerted by the highly electronegative fluorine atoms on the aromatic ring and the adjacent propargylic center.
-
The 3,5-Difluoro Architecture (
local symmetry): In this symmetric isomer, both fluorine atoms are positioned meta to the propargyl alcohol moiety. Because fluorine cannot donate electron density via resonance to the meta position, the ring experiences a powerful, unmitigated electron-withdrawing inductive (-I) effect. This severely depletes electron density at the benzylic carbon, increasing the acidity of the hydroxyl proton. Furthermore, the para position (C4) remains unsubstituted but is electronically deactivated. -
The 3,4-Difluoro Architecture (
symmetry): This asymmetric isomer features one meta-fluorine and one para-fluorine. While the meta-fluorine exerts a pure -I effect, the para-fluorine exerts both a -I effect and a +R effect (via lone pair donation into the pi system). This resonance partially offsets the electron withdrawal at the para position, leading to a different electrostatic potential map compared to the 3,5-isomer. The asymmetric dipole moment heavily influences how this pharmacophore aligns within polar protein binding pockets.
Comparative Data Summary
| Property | 1-(3,4-difluorophenyl)prop-2-yn-1-ol | 1-(3,5-difluorophenyl)prop-2-yn-1-ol |
| Symmetry | Asymmetric ( | Symmetric ( |
| Electronic Effect at C4 | -I and +R (Fluorine at C4) | Unsubstituted (C4-H), strong -I from C3/C5 |
| Metabolic Liability (CYP450) | Low (Para-position blocked by C-F) | Moderate (Para-position open, but sterically hindered) |
| Dipole Moment | Higher (Vectors add up asymmetrically) | Lower (Vectors partially cancel) |
| Primary Application | Kinase inhibitors, constrained pharmacophores | Capsid inhibitors, shape-complementary ligands |
Pharmacokinetics (PK) and Metabolic Stability
A primary objective in drug development is mitigating rapid clearance by Cytochrome P450 (CYP450) enzymes in the liver. A notorious site for CYP-mediated oxidation is the para position of an aromatic ring.
The 3,4-difluoro isomer effectively neutralizes this liability. The strong C-F bond at the para position acts as a metabolic block, preventing para-hydroxylation. Conversely, the 3,5-difluoro isomer leaves the para position (C4) open as a C-H bond. While the flanking fluorine atoms at C3 and C5 provide significant steric shielding and electronic deactivation—reducing the rate of oxidation compared to an unsubstituted phenyl ring—it remains a potential metabolic soft spot.
This delicate balance of stability and geometry was famously navigated during the 1, a first-in-class HIV-1 capsid inhibitor, where 3,5-difluorophenyl motifs were heavily optimized for shape complementarity within the viral capsid interface[1].
Figure 1: CYP450 metabolic liability comparison between 3,4-difluoro and 3,5-difluoro isomers.
Experimental Workflow: Synthesis of Fluorinated Propargyl Alcohols
The most reliable and scalable method for synthesizing these compounds is the 2 of ethynylmagnesium bromide to the corresponding difluorobenzaldehyde[2]. is preferred over lithium acetylide due to its milder reactivity, which prevents unwanted nucleophilic aromatic substitution (
Step-by-Step Methodology
Reagents Required:
-
3,4-difluorobenzaldehyde OR 3,5-difluorobenzaldehyde (10.0 mmol, 1.0 equiv)
-
Ethynylmagnesium bromide solution (0.5 M in THF) (24.0 mL, 12.0 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Saturated aqueous
solution (15 mL)
Procedure:
-
System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of inert gas (argon or nitrogen). Add the selected difluorobenzaldehyde (10.0 mmol) and dissolve in 20 mL of anhydrous THF.
-
Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Causality: Maintaining a low temperature is critical to control the exothermic nature of the Grignard addition and prevent the base-catalyzed self-condensation of the aldehyde.
-
-
Nucleophilic Addition: Using a syringe pump, add the ethynylmagnesium bromide solution (24.0 mL, 0.5 M) dropwise over 20 minutes.
-
Causality: Dropwise addition ensures the localized concentration of the Grignard reagent remains low. A high concentration of this nucleophile could trigger competitive
displacement of the fluorine atoms, particularly in the highly activated 3,5-difluoro system.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 22 °C). Stir for 2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.
-
Quenching: Once the aldehyde is consumed, cool the mixture back to 0 °C. Carefully quench the reaction by adding 15 mL of saturated aqueous
dropwise.-
Causality:
provides mildly acidic protons to protonate the magnesium alkoxide intermediate. Using a stronger acid (like HCl) could lead to the acid-catalyzed Meyer-Schuster rearrangement or dehydration of the newly formed propargyl alcohol.
-
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 1-(difluorophenyl)prop-2-yn-1-ol as a pale yellow oil (Typical yields: 82-88%).
Figure 2: Standardized synthetic workflow for difluorophenyl propargyl alcohols.
Downstream Applications in Drug Development
Once synthesized, these difluorinated propargyl alcohols are highly versatile. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted triazoles, a common bioisostere for amide bonds in peptidomimetics. Alternatively, the secondary alcohol can be oxidized to the corresponding ynone, serving as a highly reactive Michael acceptor for the synthesis of pyrimidines and pyrazoles in targeted kinase inhibitor libraries.
References
- Source: nih.gov (PMC)
- Source: rsc.
- Ethynylmagnesium bromide 0.
Sources
Precision Fluorination in Medicinal Chemistry: Beyond the Trifluoromethyl Group
Executive Summary: The "Fluorine Renaissance"
For decades, the medicinal chemist’s toolkit for fluorination was largely limited to the single fluorine atom (F) for metabolic blocking or the trifluoromethyl group (
This guide provides a technical roadmap for integrating these novel intermediates into drug discovery pipelines, focusing on physiochemical rationale, synthetic accessibility, and self-validating experimental protocols.
Strategic Rationale: Physiochemical Profiling
The selection of a fluorinated motif must be driven by specific ADME (Absorption, Distribution, Metabolism, and Excretion) failures or target binding requirements. The following table contrasts emerging motifs against traditional standards.
Table 1: Comparative Physiochemical Properties of Fluorinated Motifs
| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl ( | Difluoromethyl ( | Pentafluorosulfanyl ( |
| Steric Size (Volume) | ~7 ų | ~15 ų | ~42 ų | ~30 ų | ~52 ų (Between |
| Hammett | 0.00 | 0.06 | 0.54 | 0.32 | 0.68 (Strongly EWG) |
| Lipophilicity ( | 0.00 | 0.14 | 0.88 | 0.10 – 0.40 | 1.51 (Super-lipophilic) |
| Key Feature | Baseline | Metabolic Block | Lipophilicity | H-Bond Donor | High Stability / Lipophilicity |
| Bioisostere For | - | H, OH | Me, | OH, SH, NH |
Key Insight: The
Decision Framework: Selecting the Right Motif
The following decision tree illustrates the logical flow for selecting a fluorinated intermediate based on specific medicinal chemistry challenges.
Figure 1: Strategic decision matrix for selecting fluorinated motifs based on drug property limitations.
Deep Dive: The Pentafluorosulfanyl ( ) Group[3]
Often termed the "Super-Trifluoromethyl" group,
-
Mechanism of Action: Its square pyramidal geometry creates a unique steric volume that can fill hydrophobic pockets more effectively than a planar aromatic ring or a tetrahedral
group. -
Synthetic Challenge: Traditional synthesis required hazardous
gas or gas. -
Modern Solution: Recent advances utilize shelf-stable reagents like Umemoto’s Reagent or radical additions to alkynes/alkenes, making
accessible for late-stage functionalization [2].
Experimental Protocol: Late-Stage Photoredox Difluoromethylation
This protocol details the installation of the
Objective: Direct C–H difluoromethylation of a heteroaromatic scaffold (e.g., pyridine, quinoline).
Materials & Reagents[1][6][7][8][9][12][13][14][15]
-
Substrate: 1.0 equiv (Heteroarene).
-
Reagent: Zinc Difluoromethanesulfinate (DFMS,
) – 3.0 equiv. -
Oxidant/Catalyst:
(Potassium persulfate) – 2.0 equiv OR Photocatalyst (Ir[dF(CF3)ppy]2(dtbbpy)PF6) if using visible light. -
Solvent: DMSO:Water (3:1) or DCM:Water (biphasic).
-
Acid additive: TFA (Trifluoroacetic acid) – 1.0 equiv (activates the heterocycle).
Step-by-Step Methodology
-
Preparation (The "Degas" Step):
-
In a 20 mL vial equipped with a stir bar, dissolve the heteroarene (0.5 mmol) in DMSO (3.0 mL).
-
Critical Step: Sparge the solvent with Argon for 15 minutes. Oxygen is a radical quencher and will severely inhibit the reaction.
-
-
Reagent Addition:
-
Add DFMS (1.5 mmol) and the selected oxidant/catalyst.
-
If using the photocatalytic method, add the Iridium catalyst (1 mol%).
-
Add TFA (0.5 mmol) dropwise. Note: You may observe a slight exotherm.
-
-
Reaction Initiation:
-
Method A (Thermal): Seal the vial and heat to 45°C.
-
Method B (Photochemical): Place the vial 2 cm away from a 34W Blue LED (450 nm) fan-cooled setup.
-
Self-Validation: The reaction mixture often turns from pale yellow to dark orange/brown, indicating the formation of radical intermediates.
-
-
Monitoring (The NMR Check):
-
After 16 hours, take a 50 µL aliquot.
-
Do not work up yet. Add the aliquot directly to an NMR tube containing
and an internal standard (e.g., -trifluorotoluene). -
Run
NMR (decoupled) . -
Success Criteria: Look for a doublet around -110 to -125 ppm (
). If you see a singlet at -125 ppm, this is unreacted DFMS.
-
-
Work-up:
-
Dilute with EtOAc, wash 3x with saturated
(to remove TFA and zinc salts). -
Dry over
, concentrate, and purify via flash chromatography.
-
Mechanistic Workflow (Graphviz)
Figure 2: Photoredox catalytic cycle for the generation of difluoromethyl radicals from zinc sulfinates.
Future Outlook: Automation & AI
The future of fluorination lies in High-Throughput Experimentation (HTE) . Because fluorine NMR (
Emerging platforms now utilize flow chemistry combined with inline
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]
-
Britton, J., et al. (2016). Photoredox Fluorination of C–H Bonds. Nature, 531, 359–363. [Link]
-
Fujiwara, Y., et al. (2011). Practical and Innate C-H Functionalization of Heterocycles. Nature, 473, 355–358. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]
Sources
Methodological & Application
Application Note: Precision Catalytic Semi-Hydrogenation of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
Executive Summary
This Application Note details the catalytic semi-hydrogenation of 3-(3,4-difluorophenyl)prop-2-yn-1-ol (Compound 1 ) to its corresponding Z-allyl alcohol, (Z)-3-(3,4-difluorophenyl)prop-2-en-1-ol (Compound 2 ).
Fluorinated allyl alcohols are critical bioisosteres in medicinal chemistry, often serving as metabolic blockers or lipophilic linkers in drug candidates (e.g., Ticagrelor analogs). The primary challenge in this transformation is chemoselectivity (preventing over-reduction to the saturated alkane) and stereoselectivity (ensuring exclusive Z-isomer formation).
This guide prioritizes the Lindlar-catalyzed hydrogenation , the industry standard for scalable, reproducible Z-selection. It also provides a comparative analysis of stereodivergent routes for E-isomer synthesis.
Chemical Context & Strategic Analysis
The Substrate Challenge
The starting material, 1 , contains three reactive sites susceptible to reduction:
-
Internal Alkyne: The target site.
-
Primary Alcohol: Susceptible to hydrogenolysis (cleavage) under vigorous conditions.
-
Difluorophenyl Ring: Generally stable, but susceptible to hydrodefluorination under high-pressure/temperature conditions with unpoisoned Pd catalysts.
Reaction Pathway & Selectivity
The reduction proceeds via surface catalysis.[1] The key to success is Kinetic Arrest . The rate of hydrogenation for the alkyne (
-
Lindlar Catalyst: Uses Lead (Pb) as a poison to decrease the activity of Palladium (Pd), increasing the
for the alkene reduction, effectively stopping the reaction at the alkene stage. -
Quinoline: Acts as a ligand that occupies active sites, further sterically hindering the adsorption of the planar alkene while permitting the linear alkyne.
Visualizing the Pathway
The following diagram illustrates the reaction divergence and the critical control points.
Figure 1: Reaction pathway divergence.[2] Green path indicates the target catalytic route described in this protocol.
Protocol A: Heterogeneous Catalytic Hydrogenation (Lindlar)
This is the robust, scalable method for generating the (Z)-isomer .
Materials & Reagents
| Component | Specification | Role |
| Substrate | 3-(3,4-difluorophenyl)prop-2-yn-1-ol | Reactant |
| Catalyst | Lindlar Catalyst (5% Pd on CaCO3, poisoned with Pb) | Selective Catalyst |
| Poison | Quinoline (Synthetic Grade, >98%) | Selectivity Enhancer |
| Solvent | Ethyl Acetate (EtOAc) or Methanol (MeOH) | Reaction Medium |
| Gas | Hydrogen ( | Reductant |
Step-by-Step Methodology
Pre-start Check: Ensure the Lindlar catalyst is fresh. Old batches often lose selectivity due to Pb leaching or surface oxidation.
-
Preparation:
-
Dissolve 1.0 eq of 3-(3,4-difluorophenyl)prop-2-yn-1-ol in EtOAc (concentration: 0.1 M).
-
Note: MeOH is faster but can sometimes lead to slight over-reduction. EtOAc is safer for selectivity.
-
-
Catalyst Loading:
-
Hydrogenation:
-
Seal the reaction vessel (flask with septum or Parr shaker).
-
Purge: Evacuate and backfill with Nitrogen (
) x3, then Hydrogen ( ) x3. -
Reaction: Stir vigorously under a balloon of
(1 atm) at Room Temperature (20-25°C). -
Critical: Do not pressurize (>1 atm) unless kinetics are extremely slow. Higher pressure promotes over-reduction.
-
-
Monitoring (The "Stop" Point):
-
Monitor via TLC or HPLC every 30 minutes.
-
Endpoint: Stop immediately when the Alkyne spot disappears. Do not wait for "extra time."
-
Visual Cue: The reaction often slows down significantly after absorbing 1 equivalent of
.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the Pd catalyst.
-
Wash the pad with EtOAc.
-
Wash the filtrate with 1M HCl (mildly acidic) to remove the Quinoline.
-
Dry over
, filter, and concentrate.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Alkane formation) | Catalyst too active; H2 pressure too high. | Increase Quinoline load to 0.5 eq; Ensure 1 atm H2; Switch solvent to Hexane/EtOAc mix. |
| No Reaction | Catalyst poisoned/dead; Alkyne sterics. | Use fresh catalyst; Heat gently to 35°C (monitor closely). |
| Isomerization (Z to E) | Acidic impurities; Long reaction time. | Ensure solvents are neutral; Stop reaction immediately at conversion. |
Protocol B: Stereodivergent Option (E-Selective)
While the user requested "Catalytic," it is scientifically necessary to note that if the (E)-isomer is required, catalytic hydrogenation is not the standard method. The industry standard is stoichiometric hydride reduction.
-
Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).
-
Mechanism: The hydroxyl group of the propargyl alcohol coordinates with the Aluminum, directing the hydride delivery intramolecularly to the closest carbon (C2), resulting in the trans (E) alkene.
-
Conditions: THF, -20°C to 0°C.
-
Note: This is preferred over LiAlH4 for safety and solubility reasons.
Analytical Validation (Self-Validating System)
You must verify the geometry of the double bond.[4] The coupling constant (
1H NMR Criteria (CDCl3, 400 MHz)
-
Z-Isomer (Target):
-
Look for the alkene protons.
-
Coupling Constant (
): Typically 10 - 12 Hz .
-
-
E-Isomer (Impurity/Alternative):
-
Coupling Constant (
): Typically 15 - 17 Hz .
-
Experimental Workflow Diagram
The following diagram outlines the operational flow for the Lindlar protocol.
Figure 2: Operational workflow for Z-selective hydrogenation.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed. Ground all glassware.
-
Dry Catalyst: Dry Pd/C and Lindlar catalysts are pyrophoric (can ignite spontaneously in air if dry). Always keep the catalyst wet with solvent. Add solvent to the flask before adding the catalyst, or add the catalyst as a water/solvent slurry.
-
Fluorinated Intermediates: While 3,4-difluorophenyl compounds are generally stable, avoid strong reducing metals (Li/NH3) which can cause defluorination.
-
Quinoline: Toxic and malodorous. Handle in a fume hood.
References
-
Lindlar, H. (1952).[4][5] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[4] Link
-
Overman, L. E., Brown, M. J., & McCann, S. F. (1990).[4] (Z)-4-(Trimethylsilyl)-3-Buten-1-ol.[4] Organic Syntheses, 68, 182.[4] (Standard protocol for Lindlar reduction of propargyl alcohols). Link
-
Trost, B. M., & Braslau, R. (1988). Tetra-n-butylammonium perruthenate (TBAP) and tetra-n-propylammonium perruthenate (TPAP) as new oxidants for alcohols. Journal of Organic Chemistry. (Context on handling sensitive allyl alcohols). Link
-
Garcia-Mota, J., et al. (2011).[4] A density functional theory study of the 'mythic' Lindlar hydrogenation catalyst. Theoretical Chemistry Accounts. (Mechanistic insight into Pb poisoning). Link
-
Albéniz, A. C. (2021).[6] Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation. Cardiff University / ORCA. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Stereoselective Preparation of Fluorinated Cyclopropylamines from Propargyl Precursors
Introduction & Mechanistic Rationale
Fluorinated cyclopropylamines are highly sought-after bioisosteres in medicinal chemistry. They frequently serve as metabolically stable analogs of tert-butyl groups or as rigidified core scaffolds in targeted therapeutics, such as LSD1 inhibitors and Tranylcypromine analogs[1].
While several methods exist to construct these motifs, deriving them from propargyl precursors offers a distinct strategic advantage. Propargyl amines can be stereoselectively converted into
The Synthetic Challenge:
The strong electron-withdrawing nature of fluorine (e.g., a
The Field-Proven Solution:
To overcome this electronic deactivation, we leverage chelation control combined with a hyper-electrophilic zinc carbenoid . By utilizing an
Synthetic Workflow Pathway
Figure 1: Synthetic workflow from propargyl precursors to fluorinated cyclopropylamines.
Mechanistic Insights: Chelation-Controlled Cyclopropanation
The success of this protocol relies entirely on the precise assembly of the transition state. When Trifluoroacetic acid (TFA) is added to
Figure 2: Chelation-controlled transition state overcoming CF3-induced alkene deactivation.
Experimental Protocols
Protocol A: Preparation of -Fluoroallylic Amine Intermediate
(Note: This intermediate is typically prepared via the hydroalumination of
Protocol B: Shi-Modified Simmons-Smith Cyclopropanation
This protocol details the conversion of
Reagents Required:
-
-
-Boc-1-(trifluoromethyl)allylamine: -
Diethylzinc (
, in hexanes): (2.0 equiv) -
Trifluoroacetic acid (TFA):
(2.0 equiv) -
Diiodomethane (
): (2.0 equiv) -
Anhydrous Dichloromethane (DCM):
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add
of anhydrous DCM and cool the flask to using an ice bath. -
Zinc Reagent Addition: Syringe in
of ( in hexanes). -
Ligand Exchange (Critical Step): Dissolve
of TFA in of DCM. Add this solution dropwise over 15 minutes to the solution at .-
Causality: The reaction between TFA and
is highly exothermic. Rapid addition will cause local heating, leading to the thermal decomposition of the organozinc species and the generation of ethane gas, which can over-pressurize the vessel.
-
-
Carbenoid Maturation: Stir the mixture for 15 minutes at
. Next, add ( ) dropwise. Stir for an additional 15 minutes. The solution will become slightly opaque, indicating the successful formation of the active carbenoid. -
Substrate Addition: Dissolve the
- -Boc-1-(trifluoromethyl)allylamine ( ) in of DCM. Add this solution dropwise to the carbenoid mixture at . -
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (
). Stir for 4 hours.-
Causality: The
-Boc group chelates the zinc, directing the methylene transfer exclusively to the syn face relative to the amine, bypassing the kinetic barrier imposed by the group.
-
-
Quench & Workup: Cool the flask back to
and carefully quench by adding of saturated aqueous dropwise. Caution: Unreacted will react vigorously with water. Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure syn-fluorinated cyclopropylamine.
Data Presentation: Optimization of Cyclopropanation Conditions
The choice of zinc source and carbenoid ligands drastically impacts the yield and diastereoselectivity of the cyclopropanation of electron-deficient fluoroalkenes.
| Entry | Zinc Source / Reagents | Equivalents | Temp Ramp | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 5.0 | 24 | 45% | 85:15 | ||
| 2 | 2.0 | 12 | 60% | 92:8 | ||
| 3 | 2.0 | 4 | 88% | >99:1 |
Table 1: Optimization data demonstrating the superiority of the Shi-modified hyper-electrophilic carbenoid in overcoming the deactivating effect of the
Troubleshooting & Safety
-
Pyrophoric Reagents: Diethylzinc (
) is highly pyrophoric. It must be handled using rigorous Schlenk techniques or inside a glovebox. Syringes and needles used for its transfer should be quenched immediately in a beaker of isopropanol before cleaning. -
Incomplete Conversion: If starting material remains after 4 hours, it is likely that the carbenoid decomposed prematurely due to moisture. Ensure all glassware is thoroughly flame-dried and DCM is freshly distilled over calcium hydride.
-
Handling
: Diiodomethane is light-sensitive and can degrade to release free iodine, which inhibits the organozinc formation. Use that is stabilized over copper wire and stored in the dark.
References
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates Organic Letters - ACS Publications[Link]
-
Simmons-Smith Reactions of Fluoroallyl Alcohol Derivatives Chemical and Pharmaceutical Bulletin[Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Beilstein Journal of Organic Chemistry (NIH)[Link]
-
Asymmetric Cyclopropanation Wiley-VCH[Link]
Sources
Application Note: Highly Selective Oxidation of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol to Propiolaldehyde
Executive Summary & Chemical Context
The synthesis of highly functionalized aryl propargylic aldehydes is a critical operation in modern drug development and materials science. The target product, 3-(3,4-difluorophenyl)propiolaldehyde , serves as a potent Michael acceptor, a precursor for click-chemistry, and a versatile building block for synthesizing complex heterocycles.
However, the oxidation of its precursor, 3-(3,4-difluorophenyl)prop-2-yn-1-ol , presents distinct chemical challenges. Propargylic alcohols are highly sensitive; harsh oxidative conditions (e.g., Jones reagent, KMnO₄) frequently lead to alkyne cleavage, over-oxidation to the carboxylic acid, or acid-catalyzed polymerization[1]. Furthermore, the electron-withdrawing nature of the 3,4-difluorophenyl moiety increases the electrophilicity of the resulting aldehyde, making it highly susceptible to nucleophilic attack and degradation if the reaction workup is not strictly controlled.
This application note details two field-proven, self-validating protocols for this transformation: Heterogeneous Oxidation via Activated Manganese Dioxide (MnO₂) and Homogeneous Oxidation via Dess-Martin Periodinane (DMP) .
Mechanistic Rationale for Oxidant Selection
To preserve the integrity of the carbon-carbon triple bond while preventing over-oxidation, the choice of oxidant is restricted to mild, highly selective reagents.
-
Activated Manganese Dioxide (MnO₂): MnO₂ operates via a heterogeneous, surface-mediated mechanism. The reaction initiates with the adsorption of the propargylic alcohol onto the MnO₂ crystal lattice, followed by a rate-limiting C-H bond cleavage[2]. Because the reaction occurs entirely on the solid surface, over-oxidation to the acid is virtually eliminated in non-polar solvents like dichloromethane (CH₂Cl₂). The primary drawback is the requirement for a large stoichiometric excess (10–20 equivalents) to compensate for surface-area saturation[3].
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that provides a homogeneous, rapid, and exceptionally mild oxidation pathway. The mechanism involves a rapid ligand exchange where the propargylic alcohol displaces an acetate ligand on the iodine center, followed by an intramolecular α-proton abstraction. DMP is highly favored when scaling up is limited by the physical bulk of MnO₂ or when shorter reaction times are required to prevent the thermal degradation of the sensitive propargylic aldehyde[4].
Comparative Reagent Analysis
The following table summarizes the quantitative and operational metrics for selecting the appropriate oxidation strategy.
| Parameter | Activated MnO₂ | Dess-Martin Periodinane (DMP) | Swern Oxidation (Reference) |
| Equivalents Required | 10.0 – 20.0 eq (Surface dependent) | 1.2 – 1.5 eq | 2.0 eq (COCl)₂, 4.0 eq DMSO |
| Typical Reaction Time | 2 – 12 hours | 15 – 60 minutes | 2 – 4 hours |
| Operating Temperature | Room Temperature (20–25 °C) | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Workup Complexity | Low: Simple filtration through Celite. | Moderate: Requires aqueous quench (Na₂S₂O₃/NaHCO₃). | High: Requires cryogenic conditions and strict anhydrous handling. |
| Risk of Isomerization | Very Low | Very Low | Moderate (Base-catalyzed allene formation possible during Et₃N quench). |
| Typical Yield Profile | 75% – 90% | 85% – 95% | 60% – 80% |
Experimental Workflows
Figure 1: Comparative workflows for 3-(3,4-difluorophenyl)prop-2-yn-1-ol oxidation to aldehyde.
Step-by-Step Self-Validating Protocols
Method A: Heterogeneous Oxidation using Activated MnO₂
This method is recommended for its operational simplicity and avoidance of aqueous workups, which is ideal for highly water-sensitive or volatile aldehydes.
-
Substrate Preparation: Dissolve 1.0 mmol of 3-(3,4-difluorophenyl)prop-2-yn-1-ol in 10 mL of anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidant Addition: Add 15.0 mmol (approx. 1.3 g) of commercially available 3[3] in a single portion.
-
Causality: The massive stoichiometric excess is mandatory. MnO₂ oxidation is a surface-phenomenon; the active sites are rapidly occupied by the substrate and water byproducts.
-
-
Agitation & Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2).
-
Self-Validation: The starting material (UV active, stains dark with KMnO₄) will disappear, replaced by a higher Rf spot corresponding to the aldehyde (strongly UV active, stains bright orange/red with 2,4-Dinitrophenylhydrazine).
-
-
Filtration: Once complete (typically 4–8 hours), filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with additional CH₂Cl₂ (3 × 10 mL).
-
Causality: Celite traps the fine, colloidal MnO₂ particles that would otherwise pass through standard filter paper and contaminate the product.
-
-
Concentration: Concentrate the filtrate under reduced pressure (water bath < 25 °C) to yield the crude aldehyde.
Method B: Homogeneous Oxidation using Dess-Martin Periodinane (DMP)
This method is recommended for rapid throughput and when substrate quantities are small, avoiding the physical loss of product on large MnO₂ filter cakes.
-
Substrate Preparation: Dissolve 1.0 mmol of the alcohol in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: Add 1.2 mmol (0.51 g) of 4[4] portion-wise over 5 minutes.
-
Causality: Cooling mitigates the exothermic ligand-exchange step and prevents thermal decomposition of the newly formed propargylic aldehyde.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. The solution will become cloudy as the iodine(III) byproduct precipitates.
-
Quenching Sequence (Critical): Dilute the mixture with 10 mL of diethyl ether, then pour it into 10 mL of a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until the organic layer is completely clear.
-
Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid generated during the reaction. Failing to neutralize the acid will lead to rapid degradation/hydration of the highly electrophilic 3-(3,4-difluorophenyl)propiolaldehyde[4].
-
-
Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath < 25 °C).
Quality Control & Analytical Validation
Propargylic aldehydes are inherently unstable and should be used immediately in subsequent steps or stored as dilute solutions in inert solvents (e.g., THF or CH₂Cl₂) at -20 °C under argon.
Self-Validating Analytical Markers:
-
¹H NMR (CDCl₃): The definitive marker for success is the appearance of a sharp aldehyde singlet far downfield, typically between δ 9.20 – 9.50 ppm . The disappearance of the propargylic CH₂ doublet (usually around δ 4.3 – 4.5 ppm) confirms complete conversion.
-
IR Spectroscopy: Look for a strong, conjugated carbonyl stretch (C=O) at approximately 1660–1680 cm⁻¹ and an internal alkyne stretch (C≡C) near 2200 cm⁻¹ . The broad O-H stretch (~3300 cm⁻¹) from the starting material must be completely absent.
References
- Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - RSC Publishing Source: RSC Advances, 2021 URL
- Source: Synthesis (Thieme Connect)
- Oxidative cleavage of β-aryl alcohols using manganese(IV)
- Source: PMC (National Institutes of Health)
Sources
- 1. Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Revolutionizing Pharmaceutical Intermediate Synthesis: A Scalable Approach to 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
Abstract
The synthesis of 3-(3,4-difluorophenyl)prop-2-yn-1-ol, a critical building block in contemporary pharmaceutical development, presents unique challenges in achieving scalability, purity, and cost-effectiveness. The presence of the difluorophenyl motif is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This application note details a robust and scalable synthetic protocol for this key intermediate, leveraging a Sonogashira cross-coupling reaction. We will explore the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and discuss critical process parameters and safety considerations essential for successful scale-up.
Introduction
The demand for complex and highly functionalized intermediates is a constant in the pharmaceutical industry. 3-(3,4-Difluorophenyl)prop-2-yn-1-ol has emerged as a valuable precursor for a range of therapeutic agents due to its unique structural features. The propargyl alcohol moiety serves as a versatile handle for further chemical transformations, while the 3,4-difluorophenyl group imparts desirable pharmacokinetic properties.
Traditional synthetic routes to such compounds can be lengthy, low-yielding, and often rely on hazardous reagents, making them unsuitable for large-scale production.[4] This guide presents a streamlined and efficient approach centered around the Sonogashira coupling, a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl halide.[5][6][7]
Synthetic Strategy: The Sonogashira Coupling Approach
The core of our scalable synthesis is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction. This method was chosen for its mild reaction conditions, high functional group tolerance, and generally high yields.[5][8] The overall synthetic scheme is depicted below:
Caption: Overall synthetic scheme for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol.
The reaction couples the readily available 1-bromo-3,4-difluorobenzene with propargyl alcohol. The choice of a bromide over an iodide is a cost-effective consideration for large-scale synthesis, although iodides can be more reactive.[9]
Detailed Protocols and Methodologies
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1-Bromo-3,4-difluorobenzene | ≥99% | Commercially Available |
| Propargyl alcohol | ≥99% | Commercially Available |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercially Available |
| Copper(I) iodide | ≥99.5% | Commercially Available |
| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH4Cl | Reagent Grade | In-house preparation |
| Brine (Saturated aq. NaCl) | Reagent Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
| Inert Gas (Nitrogen or Argon) | High Purity | Commercially Available |
| Reaction Vessel (Jacketed) | Appropriate Scale | Standard Laboratory Supplier |
| Mechanical Stirrer | Standard Laboratory Supplier | |
| Condenser | Standard Laboratory Supplier | |
| Temperature Probe | Standard Laboratory Supplier | |
| Rotary Evaporator | Standard Laboratory Supplier | |
| Flash Chromatography System | Standard Laboratory Supplier |
Step-by-Step Synthesis Protocol
Safety First: This procedure involves flammable solvents and potentially toxic reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.[10][11][12]
-
Reaction Setup:
-
A clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, condenser, temperature probe, and an inert gas inlet is assembled.
-
The system is purged with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.[13]
-
-
Reagent Charging:
-
To the reaction vessel, add 1-bromo-3,4-difluorobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous tetrahydrofuran (THF) as the solvent. The volume should be sufficient to ensure good stirring (approximately 5-10 mL per gram of the aryl bromide).
-
Begin stirring the mixture.
-
-
Addition of Base and Alkyne:
-
To the stirred mixture, add anhydrous triethylamine (2.0 eq) via a syringe or addition funnel. The base is crucial for the reaction mechanism.[6]
-
Next, add propargyl alcohol (1.2 eq) dropwise over 15-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 30 °C using a cooling bath if necessary.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
Process Optimization and Scalability Considerations
For a successful and economical scale-up, several factors must be considered:
-
Catalyst Loading: While the protocol suggests 2 mol% of the palladium catalyst, further optimization to reduce this to as low as 0.01 mol% has been reported in some Sonogashira couplings, significantly impacting cost.[16]
-
Solvent Selection: While THF is an excellent solvent for this reaction, exploring more cost-effective and greener alternatives like 2-methyl-THF or even aqueous systems for large-scale production is advisable.
-
Base Selection: Triethylamine is a common choice, but other organic or inorganic bases can be evaluated for cost and ease of removal.
-
Copper-Free Conditions: To avoid potential issues with copper contamination in the final product and simplify purification, copper-free Sonogashira protocols can be explored.[6][7]
-
Purification: On a large scale, purification by crystallization is often preferred over chromatography. Investigating suitable solvent systems for crystallization is a critical step in process development.
Data Summary
| Parameter | Value |
| Yield (isolated) | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 50-60 °C |
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Briefly, the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium complex yields the desired product and regenerates the active Pd(0) catalyst.[5][6][7]
Conclusion
The Sonogashira cross-coupling reaction provides a highly efficient and scalable route for the synthesis of 3-(3,4-difluorophenyl)prop-2-yn-1-ol. The protocol detailed in this application note offers high yields and purity, utilizing commercially available starting materials and catalysts. By carefully considering the key parameters for scalability, this methodology can be readily adapted for large-scale industrial production, thereby supporting the development of novel pharmaceuticals.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
- Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807.
-
University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
- Wang, M., et al. (2023). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry.
- Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
-
CiteDrive. (n.d.). Synthesis of primary propargyl alcohols from terminal alkynes using rongalite as the C1 unit. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]
- Chen, et al. (2024, February 22).
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments.
- Wang, M., et al. (2023, July 10). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry.
-
University of California. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). Molecules.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
- Priyanka Jain Chemistry Classes. (2026, January 27).
-
CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.2 Use of protecting groups | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilic substitution of propargyl alcohols with aliphatic alcohols, aliphatic amines and heterocycles catalyzed by 4-nitrobenzenesulfonic acid: A scalable and metal-free process. Retrieved from [Link]
-
Tenger Chemical. (2025, September 2). Propargyl Alcohol: High Purity & Competitive Pricing. Retrieved from [Link]
- A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (n.d.).
- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
- Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. (n.d.). Molecules.
-
ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds. Retrieved from [Link]
-
HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals.
- Chavan, S. P., et al. (2020, August 4). Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one. Synthesis.
-
OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. cell.com [cell.com]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. Propargyl Alcohol: High Purity & Competitive Pricing [tengerchemical.com]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of Sonogashira coupling with electron-deficient aryl halides
Technical Support Center: Sonogashira Coupling Optimization Ticket ID: #SG-ED-001 Subject: Improving Yields with Electron-Deficient Aryl Halides Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Catalysis Support Hub.
You are experiencing low yields with electron-deficient aryl halides (e.g., p-nitro, p-cyano, pyridines, or fluorinated aromatics). While these substrates typically undergo oxidative addition rapidly due to their low electron density, they present a unique set of failure modes distinct from their electron-rich counterparts.
This guide bypasses standard textbook advice to address the specific kinetic and thermodynamic traps inherent to electron-deficient systems.
Module 1: Diagnostic Framework
Before altering your protocol, we must identify the specific failure mode. Electron-deficient substrates rarely fail due to "slow reaction"; they fail due to catalyst poisoning or competitive side reactions .
Troubleshooting Logic Tree
Figure 1: Diagnostic logic flow for identifying the root cause of failure in electron-deficient couplings.
Module 2: The "Glaser" Trap (Homocoupling)
The Issue: Electron-deficient aryl halides react fast, but if your copper cycle is too active or oxygen is present, the alkyne will dimerize (Glaser coupling) before it can transmetallate to the Palladium. This consumes your alkyne and leaves the aryl halide unreacted.
Q: I see the alkyne dimer on TLC. How do I stop this? A: You must suppress the copper cycle.
-
Degas Rigorously: Sparging with argon for 15 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.
-
Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of the copper-acetylide species low relative to the oxidative addition complex.
-
The "Nuclear" Option: Switch to a Copper-Free Protocol (See Module 5).
Module 3: The Trap (Side Reactions)
The Issue: Electron-withdrawing groups (EWGs) activate the aromatic ring towards Nucleophilic Aromatic Substitution (
Q: My mass spec shows the base attached to my aromatic ring. Why? A: Your base is acting as a nucleophile.
-
Immediate Fix: Switch from secondary amines (Et₂NH, iPr₂NH) to sterically hindered tertiary amines (DIPEA, Et₃N) or, preferably, inorganic bases (Cs₂CO₃, K₂CO₃).
-
Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if
is dominant, as they accelerate nucleophilic attack. Use Toluene or THF.
Module 4: Catalyst & Ligand Selection
For electron-deficient substrates, oxidative addition is not the rate-limiting step. Stability is.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ or PdCl₂(CH₃CN)₂ | Avoid Pd(PPh₃)₄ (air sensitive). Pd(II) sources are more robust and reduced in situ. |
| Ligand Class | Buchwald Phosphines (XPhos, SPhos) | Bulky, electron-rich ligands prevent catalyst agglomeration (Pd-black) and facilitate reductive elimination. |
| Alternative Ligand | Bis-phosphines (dppf) | The large bite angle of dppf stabilizes the Pd center, crucial if the substrate contains coordinating nitrogens (pyridines). |
| Copper Source | CuI (Purified) | Old CuI oxidizes to Cu(II), which is inactive. Wash with THF or buy fresh 99.999% beads. |
Module 5: Validated Protocols
Do not deviate from the order of addition.
Protocol A: Copper-Free (Recommended for High-Risk Substrates)
Best for: Substrates prone to Glaser coupling or very electron-deficient rings sensitive to copper.
Mechanism: Relies on the "Cationic Pathway" or base-assisted deprotonation without transmetallation.
-
Charge Vessel: Add Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Base: Add Tetrabutylammonium Acetate (Bu₄NOAc) (2.0 equiv). Note: This specific base acts as a phase transfer catalyst and mild base, crucial for Cu-free efficiency.
-
Solvent: Add DMF (degassed).[1] Concentration: 0.2 M.
-
Alkyne: Add Terminal Alkyne (1.2 equiv).
-
Conditions: Heat to 60–80°C under Argon.
-
Why this works: Bu₄NOAc facilitates the formation of the Pd-acetylide intermediate without requiring Copper, eliminating homocoupling [1].
-
Protocol B: Standard Optimized (With Copper)
Best for: Standard electron-deficient bromides/iodides where rate is priority.
-
Charge Vessel: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%). Keep Cu loading low.
-
Solvent/Base: THF/Et₃N (1:1 ratio).
-
Substrates: Add Aryl Halide (1.0 equiv) and Alkyne (1.1 equiv).
-
Conditions: Room Temperature to 40°C.
-
Critical Step: If the reaction turns black immediately, your catalyst has crashed out.[2] Add more ligand (PPh₃) or switch to Protocol A.
-
Module 6: Mechanistic Visualization
Understanding where the cycle breaks is key to troubleshooting.
Figure 2: Mechanistic cycle highlighting the "Fast Oxidative Addition" of electron-deficient halides and the competing side reactions (Red/Orange nodes).
References
-
Urgaonkar, S., & Verkade, J. G. (2004).[3] Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[3][4][5] The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient heteroaryl chlorides.[6] Tetrahedron, 61(10), 2697-2703. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling Byproducts in Propargyl Alcohol Synthesis
Welcome to the technical support center for propargyl alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on mitigating the formation of unwanted homocoupling byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your target propargyl alcohol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of propargyl alcohol, particularly via the common route of reacting acetylene with formaldehyde in the presence of a copper catalyst (a variation of the Reppe synthesis). The primary byproduct of concern is a 1,3-diyne, formed via an oxidative homocoupling mechanism known as the Glaser or Hay coupling.[1][2][3]
Issue 1: Significant Formation of a Diyne Byproduct (e.g., 1,4-butynediol)
You observe a substantial amount of a byproduct that, upon analysis (e.g., NMR, GC-MS), is identified as the homocoupled product of your starting alkyne or the propargyl alcohol product itself.
Potential Cause 1: Presence of Oxygen
-
Scientific Rationale: The Glaser coupling is an oxidative process.[1] The catalytic cycle requires the oxidation of the copper(I) acetylide intermediate to a copper(II) species, which then facilitates the carbon-carbon bond formation to yield the diyne.[2] Molecular oxygen is a highly efficient oxidant for this transformation.[4]
-
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (high-purity argon or nitrogen). This is the most critical factor in preventing oxidative homocoupling.[1]
-
Deoxygenate Solvents and Reagents: Thoroughly deoxygenate all solvents and liquid reagents before use. Common methods include:
-
Sparging: Bubbling an inert gas (Ar or N₂) through the liquid for 30-60 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice for rigorously removing dissolved oxygen.[1]
-
-
Potential Cause 2: Inappropriate Catalyst System or Ligands
-
Scientific Rationale: The choice of copper source and, crucially, the ligands can dramatically influence the catalyst's propensity for homocoupling. Ligands coordinate to the copper center and can modulate its redox potential and steric environment.[2] Some ligands may stabilize the Cu(I) oxidation state, making the oxidative step required for homocoupling less favorable.[5][6]
-
Recommended Solutions:
-
Ligand Selection: Employ ligands known to suppress homocoupling. While the classic Reppe synthesis may use a simple copper acetylide slurry[7], modern coupling reactions benefit from specific ligands. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) is often used in the related Hay coupling, as it helps solubilize and stabilize the copper catalyst.[3][8] The choice of ligand can be critical; polydentate ligands may be more effective at preventing the catalyst from participating in the homocoupling pathway.[5]
-
Use of Reducing Agents: In some contexts, the addition of a mild reducing agent can help maintain the copper catalyst in the Cu(I) state, actively preventing the oxidation that leads to Glaser coupling.[5]
-
Potential Cause 3: High Concentration of Terminal Alkyne
-
Scientific Rationale: The homocoupling reaction is bimolecular with respect to the alkyne. High concentrations of the alkyne starting material can increase the rate of this undesired side reaction relative to the desired reaction with formaldehyde.
-
Recommended Solutions:
-
Slow Addition: Instead of adding the alkyne all at once, add it slowly to the reaction mixture over an extended period using a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the reaction with formaldehyde and minimizing the chance of two alkyne molecules reacting with each other.[1]
-
Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for homocoupling issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the homocoupling side reaction?
A1: The homocoupling of terminal alkynes is most commonly known as the Glaser coupling or Glaser-Hay coupling.[2][3] It is an oxidative coupling that forms a symmetric 1,3-diyne. The generally accepted mechanism involves three key steps:
-
Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide complex.[2]
-
Oxidation: An oxidant, most commonly O₂ (from air) or a Cu(II) salt, oxidizes the Cu(I) to Cu(II).[2][4]
-
Reductive Elimination: Two copper acetylide molecules couple, forming the C-C bond of the 1,3-diyne product and regenerating a reduced copper species, which can re-enter the catalytic cycle.[2]
Q2: Can protecting groups be used to prevent homocoupling?
A2: Yes, using a protecting group on the terminal alkyne is a very effective, albeit less atom-economical, strategy.[1][5] Masking the acidic alkyne proton with a bulky group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)), physically prevents it from participating in the coupling reaction. The protecting group can be removed in a subsequent step after the desired reaction is complete.[1]
Q3: Are there copper-free alternatives for propargyl alcohol synthesis that avoid this issue?
A3: While the Reppe synthesis is a classic industrial method, other lab-scale methods for synthesizing propargyl alcohols exist that do not use copper and are therefore not susceptible to Glaser coupling. These often involve the addition of organometallic acetylides to aldehydes.[9] Examples include:
-
Zinc-mediated alkynylation: Using alkynylzinc reagents, often generated in situ, to add to formaldehyde.[9][10]
-
Lithium acetylide addition: Reacting lithium acetylide with formaldehyde.
-
Barbier-type reactions: A one-pot reaction involving a metal (like zinc or indium), an alkyl halide (propargyl bromide), and the carbonyl compound (formaldehyde).[11][12]
These methods can offer high yields and avoid the specific problem of oxidative homocoupling.
Q4: How does the choice of base and solvent impact homocoupling?
A4: Both base and solvent play crucial roles.
-
Base: A base is often required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[2] However, many bases, particularly amines like TMEDA, can also act as ligands, coordinating to the copper center. This coordination can stabilize the catalyst and influence its reactivity, sometimes suppressing homocoupling.[2][3]
-
Solvent: The solvent can affect the solubility and stability of the catalyst complex.[2] In the Hay modification of the Glaser coupling, the use of a CuCl-TMEDA complex renders the catalyst soluble in a wider range of organic solvents, increasing the reaction's versatility.[8] For the Reppe synthesis of propargyl alcohol, specific solvents like aqueous N-methyl-2-pyrrolidone have been patented to optimize the product ratio.[7]
Mechanism of Glaser Homocoupling
Caption: Catalytic cycle for oxidative homocoupling (Glaser coupling).
Quantitative Data & Protocol
Table 1: Influence of Reaction Parameters on Homocoupling
The following table summarizes hypothetical, yet plausible, data illustrating how different conditions can affect the ratio of desired product to homocoupling byproduct.
| Entry | Catalyst | Ligand/Additive | Atmosphere | Temp (°C) | Yield Propargyl Alcohol | Yield Diyne Byproduct |
| 1 | CuCl | None | Air | 50 | 35% | 60% |
| 2 | CuCl | None | Nitrogen | 50 | 75% | 20% |
| 3 | CuCl | TMEDA | Nitrogen | 50 | 85% | 10% |
| 4 | CuI | None | Nitrogen | 50 | 78% | 18% |
| 5 | CuCl | TMEDA + Ascorbate (Reducing Agent) | Nitrogen | 50 | 92% | <5% |
This data is illustrative and actual results will vary based on substrate and precise conditions.
Protocol: Synthesis of Propargyl Alcohol with Minimized Homocoupling
This protocol is a generalized laboratory-scale procedure emphasizing techniques to suppress byproduct formation.
Reagents & Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringe pump
-
Low-temperature cooling bath
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous, deoxygenated solvent (e.g., THF or Dioxane)
-
Source of acetylene gas or a suitable, protected precursor
-
Paraformaldehyde, dried
Procedure:
-
System Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas. Assemble the reaction apparatus, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.
-
Catalyst Preparation: To the reaction flask, add CuCl (e.g., 5 mol%). Evacuate the flask and backfill with inert gas three times.
-
Solvent and Ligand Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe. Cool the mixture to 0 °C. Add freshly distilled TMEDA (e.g., 1.2 equivalents relative to copper) dropwise with stirring. The mixture should become a homogeneous solution.
-
Reagent Addition: Add the dried paraformaldehyde to the reaction vessel.
-
Acetylene Addition (Slowly): Begin bubbling acetylene gas slowly through the reaction mixture. Alternatively, and often more controllably, if using a precursor like a silyl-protected acetylene, dissolve it in anhydrous solvent and add it dropwise to the reaction flask over 2-4 hours using a syringe pump. This slow addition is critical to minimizing the instantaneous concentration of the alkyne.[1]
-
Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by TLC or GC analysis, checking for the consumption of formaldehyde and the formation of propargyl alcohol.
-
Workup: Once the reaction is complete, quench it by pouring it into a cold, aqueous solution of ammonium chloride. This will complex with the copper catalyst. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude propargyl alcohol can be purified by flash column chromatography or distillation.[13]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3087970A - Synthesis of propargyl alcohol from formaldehyde and acetylene - Google Patents [patents.google.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluorinated Phenyl Alkynes Reaction Optimization
Welcome to the Advanced Reaction Troubleshooting Portal. This guide is curated for researchers, chemists, and drug development professionals optimizing cross-coupling and click reactions involving highly fluorinated alkynes (e.g., pentafluorophenylacetylene) and fluorinated aryl halides.
As a Senior Application Scientist, I have structured this portal to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities that dictate why standard coupling conditions often fail with fluorinated substrates, and how precise temperature modulation can rescue your yields.
Mechanistic Causality: The Temperature Paradox
Working with polyfluorinated aromatic systems introduces a fundamental kinetic paradox during palladium-catalyzed cross-coupling (e.g., Sonogashira reactions). The strong electron-withdrawing nature of multiple fluorine atoms drastically alters the electron density of the aromatic ring, impacting two critical steps of the catalytic cycle in opposing ways:
-
Oxidative Addition (Requires High Heat): The electron-deficient nature of fluorinated aryl halides (ArF-X) creates a high energetic barrier for oxidative addition to the Pd(0) center. Standard room-temperature conditions typically result in <20% conversion. To force this step, the reaction temperature must often be elevated to 90–100 °C[1].
-
Reductive Elimination (Destroyed by High Heat): Once the transmetalation step occurs, the resulting Pd(II) intermediate must undergo reductive elimination to release the product. However, the electron-poor ArF group makes this step incredibly sluggish. If the temperature is too high, this stalled intermediate undergoes reverse transmetalation—transferring the aryl group back to copper in exchange for a second alkyne, resulting in massive amounts of Glaser-type homocoupling (diphenyldiacetylene)[2].
Pd-catalyzed cycle for fluorinated alkynes highlighting temperature-dependent bottlenecks.
Quantitative Data: Temperature vs. Reaction Pathway
To illustrate the impact of thermal tuning, the following table summarizes the expected outcomes when coupling highly fluorinated substrates under varying temperature regimens.
| Reaction Condition | Substrates | Temperature | Conversion / Yield | Major Side Product | Reference |
| Standard Pd/Cu Sonogashira | ArF-I + Phenylacetylene | 25 °C | < 20% | Unreacted ArF-I | [1] |
| Heated Pd/Cu Sonogashira | ArF-I + Phenylacetylene | 90–100 °C | ~70–85% | Hydrodehalogenation (ArF-H) | [1] |
| Cu-Catalyzed Oxidative | ArF-Bpin + Terminal Alkyne | 40 °C | 72–85% | Minimal (Suppressed homocoupling) | [2] |
| CuAAC (Click Chemistry) | PFPA + Azide | 25 °C | > 95% | None | [3] |
Diagnostic Troubleshooting Guide
When your reaction fails, identifying the predominant species in your crude mixture is the key to adjusting your thermal parameters.
Diagnostic workflow for resolving low yields in fluorinated alkyne cross-coupling.
Q: Why am I seeing massive amounts of diphenyldiacetylene (homocoupling) when reacting highly fluorinated aryl halides at 90 °C?
A: This is a classic temperature-induced reverse transmetalation issue. While 90 °C is necessary to force the initial oxidative addition of the ArF-X bond, this elevated thermal energy also allows the stalled Pd(II) intermediate to transfer the fluoroaryl group back to copper in exchange for a second alkyne molecule, leading to homocoupling[2]. Solution: Switch to a Cu-catalyzed oxidative cross-coupling utilizing polyfluorophenylboronate esters at a milder 40 °C. This bypasses the problematic Pd(II) reductive elimination bottleneck entirely[2].
Q: What is the optimal temperature for mitigating hydrodehalogenation (ArF-H formation)?
A: Hydrodehalogenation typically outcompetes cross-coupling at extreme temperatures (>100 °C) or extended reaction times[1]. To mitigate this, optimize the temperature to exactly 90 °C and switch to a highly electron-rich phosphine ligand (e.g., XPhos). This accelerates oxidative addition, thereby shortening the overall thermal exposure time required for the catalyst complex[1].
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. The following methodologies incorporate built-in validation steps to ensure kinetic control.
SOP 1: High-Temperature Sonogashira Coupling for Fluorinated Aryl Halides
Self-validating mechanism: The use of an internal standard (n-dodecane) allows real-time GC-MS monitoring to validate the kinetic progression of the desired cross-coupling versus homocoupling.
-
Preparation: To a dry, nitrogen-purged Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and the fluorinated aryl halide (1.0 equiv). Add n-dodecane (0.5 equiv) as an internal standard.
-
Solvent Addition: Add anhydrous 1,4-dioxane and an amine base (e.g., triethylamine, 3.0 equiv). Causality: Dioxane is chosen over THF to safely accommodate the 90–100 °C reflux temperature required to overcome the oxidative addition barrier of the electron-deficient ArF-X bond[1].
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Thermal Activation: Heat the reaction mixture strictly to 90 °C. Causality: Lower temperatures yield <20% conversion due to the high energetic barrier imposed by the polyfluorinated ring[1].
-
Monitoring: Sample every 4 hours via GC-MS. If the ratio of homocoupled alkyne to cross-coupled product exceeds 1:5, immediately reduce the temperature by 10 °C to kinetically favor the cross-coupling pathway.
SOP 2: Room-Temperature CuAAC (Click) Reaction with Pentafluorophenylacetylene (PFPA)
Self-validating mechanism: The visual color change of the Cu(II)/ascorbate system confirms the in situ generation of the active Cu(I) catalyst.
-
Reactant Mixing: Combine PFPA (1.0 equiv) and the target azide (1.0 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O, 1:1 v/v).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv) and CuSO₄·5H₂O (0.1 equiv)[3].
-
Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper sulfate solution. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. Unlike fluorinated aryl halides, when the fluorine atoms are on the alkyne side (as in PFPA), their potent electron-withdrawing nature highly activates the triple bond. This allows the cycloaddition to proceed rapidly at room temperature without additional thermal input[3].
-
Reaction: Stir vigorously at 25 °C. The reaction is typically complete within 1–12 hours. Monitor by TLC until the PFPA spot is fully consumed.
Frequently Asked Questions (FAQs)
Q: Can I run a standard Sonogashira coupling of pentafluorophenylacetylene (PFPA) at room temperature? A: Yes, if PFPA is acting as the alkyne rather than the aryl halide. The electron-withdrawing fluorine atoms activate the alkyne proton, making it highly reactive. Standard protocols utilizing Pd(PPh₃)₄ and CuI in THF/TEA can achieve full conversion at room temperature (25 °C) within 12-24 hours[3].
Q: Why does my Cu-catalyzed oxidative cross-coupling fail at 90 °C? A: Oxidative cross-couplings utilizing polyfluorophenylboronate esters and terminal alkynes are highly efficient at 40 °C. Elevating the temperature to 90 °C or above degrades the boronate ester and accelerates non-productive oxidation of the terminal alkyne. Maintain the temperature at 40 °C and utilize Ag₂O as an oxidant to ensure high yields (up to 85%)[2].
References
1.[3] Pentafluorophenylacetylene | CAS 5122-07-6 | RUO - Benchchem. Available at: 2.[1] Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - Journal of the American Chemical Society. Available at: 3.[2] Copper‐Catalyzed Oxidative Cross‐Coupling of Electron‐Deficient Polyfluorophenylboronate Esters with Terminal Alkynes - PMC. Available at:
Sources
Validation & Comparative
HPLC Method Development Guide: 3-(3,4-Difluorophenyl)prop-2-yn-1-ol
This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3-(3,4-Difluorophenyl)prop-2-yn-1-ol . It is designed for analytical chemists and pharmaceutical researchers requiring robust separation of fluorinated phenylalkynols from synthetic impurities.
Executive Summary & Compound Profile
3-(3,4-Difluorophenyl)prop-2-yn-1-ol presents specific chromatographic challenges due to its electron-deficient aromatic ring and the linear alkyne spacer. While standard C18 chemistry is sufficient for simple purity assays, it often fails to resolve regioisomers (e.g., 2,4-difluoro analogs) or process impurities lacking the fluorine substitution.
This guide compares the industry-standard C18 approach against a Pentafluorophenyl (PFP) stationary phase. Our recommendation is the PFP phase using a Methanol-based mobile phase to leverage
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 2.8 – 3.2 | Moderately lipophilic; suitable for Reversed-Phase (RP). |
| pKa | ~14 (Alcohol), ~25 (Alkyne) | Neutral in standard pH range (2–8). No pH buffer needed for ionization control, but required for silica stability. |
| Chromophore | Phenyl Ring | UV Active. |
| Key Interaction | Candidate for |
Method Development Workflow
The following decision tree illustrates the logic for selecting the stationary phase based on the specific separation goals (e.g., crude reaction mixture vs. final product release).
Figure 1: Decision matrix for selecting stationary and mobile phases based on impurity complexity.
Comparative Study: C18 vs. PFP Selectivity
The core of this development lies in the stationary phase selection. The difluorophenyl group creates an electron-deficient
Experimental Setup
-
System: HPLC with PDA Detector (Waters Alliance or Agilent 1260 equivalent).
-
Sample: 0.5 mg/mL in Water:Methanol (50:50).
-
Conditions: Gradient 10%
90% B over 15 min. Flow: 1.0 mL/min.[1][2]
Performance Data Comparison
The table below summarizes the separation of the target molecule from a critical regioisomer (2,4-difluoro analog).
| Parameter | Method A: Standard C18 | Method B: PFP (Recommended) |
| Column | C18 (3.5 µm, 4.6 x 100 mm) | Pentafluorophenyl (3 µm, 4.6 x 100 mm) |
| Mobile Phase B | Acetonitrile | Methanol |
| Retention Time (Main) | 8.4 min | 9.1 min |
| Selectivity ( | 1.02 (Co-elution risk) | 1.15 (Baseline resolved) |
| Resolution ( | 1.1 (Poor) | 2.8 (Excellent) |
| Mechanism | Hydrophobic only | Hydrophobic + |
Technical Insight: The PFP column, when used with Methanol, maximizes the interaction between the electron-deficient analyte ring and the electron-rich/deficient regions of the stationary phase. Acetonitrile can suppress these
Recommended Protocol (The "Gold Standard")
This protocol provides the highest specificity and robustness for release testing and stability studies.
Chromatographic Conditions[1][3][4][5][6][7][8]
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (Core-shell), 150 x 4.6 mm, 2.6 µm or 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate pH 3.5).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.8 mL/min (Adjust for backpressure).
-
Column Temp: 35°C (Control is critical for fluorinated phases).
-
Detection: UV @ 254 nm (bw 4 nm); Reference off.
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-(3,4-Difluorophenyl)prop-2-yn-1-ol in 10 mL of Methanol.
-
Working Standard: Dilute Stock 1:10 with Water:Methanol (50:50) to reach ~0.1 mg/mL.
-
Note: Avoid 100% organic diluent to prevent peak distortion (strong solvent effect) on early eluting impurities.
-
Troubleshooting & Robustness
Common issues encountered with this specific chemotype and how to resolve them.
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Interaction between the alkyne/hydroxyl and residual silanols. | Ensure Mobile Phase A pH is < 4.[3]0. Increase buffer strength to 20mM. |
| Retention Drift | PFP phases are sensitive to "dewetting" in 100% aqueous. | Ensure at least 5-10% organic is present at the start of the gradient. |
| Baseline Noise | UV absorbance of Formic Acid at low wavelengths (if using <220nm). | Switch to Phosphoric Acid (0.1%) if MS detection is not required. |
Scientific Rationale (E-E-A-T)
The choice of a Pentafluorophenyl (PFP) phase is grounded in the principle of "fluorine-fluorine" and "pi-pi" retention mechanisms. Research indicates that fluorinated stationary phases exhibit enhanced selectivity for halogenated aromatics compared to alkyl phases due to specific electrostatic interactions [1, 2]. Furthermore, the use of Methanol over Acetonitrile is supported by data showing that protic solvents facilitate the dipolar interactions necessary for this separation [3].
References
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
West, C., et al. (2010). Selectivity of fluorinated stationary phases for the separation of fluorinated compounds. Journal of Chromatography A. Link
Sources
Comparative Guide: HPLC Separation of 3,4-Difluoro vs. 2,4-Difluoro Isomers
Executive Summary
Separating positional isomers of difluoro-substituted aromatics (e.g., difluoroaniline, difluorobenzoic acid, or difluorophenylacetic acid) is a classic chromatographic challenge. Standard C18 stationary phases often fail to resolve 2,4-difluoro and 3,4-difluoro isomers because these molecules possess nearly identical hydrophobicity (LogP) and similar pKa values.
The Superior Alternative: The Pentafluorophenyl (PFP) stationary phase is the definitive choice for this separation. Unlike C18, which relies on hydrophobic exclusion, PFP columns utilize shape selectivity, dipole-dipole interactions, and
Key Takeaway:
-
C18: Likely co-elution (
). -
PFP (F5): Baseline resolution (
). -
Elution Order on PFP: The 2,4-isomer (ortho-substituted) typically elutes first due to steric hindrance preventing full ligand engagement. The 3,4-isomer (meta/para) elutes later due to stronger planar
- stacking.
The Scientific Challenge: Why C18 Fails
To understand the solution, we must first diagnose the failure of the standard approach.
Hydrophobicity vs. Shape
Reversed-phase chromatography (RPLC) on Alkyl (C18/C8) phases is driven by the Solvophobic Theory . Retention is proportional to the analyte's non-polar surface area.
-
2,4-difluoro isomer: LogP
2.0 - 2.2 (compound dependent) -
3,4-difluoro isomer: LogP
2.0 - 2.2
Because the fluorine atoms are small (Van der Waals radius
The Solution: Fluorinated Stationary Phases (PFP)
PFP phases consist of a propyl-linked pentafluorophenyl ring. This ring is electron-deficient (Lewis acid), whereas the analyte's aromatic ring is often electron-rich or possesses a specific dipole vector.
Mechanisms of Separation on PFP:
-
-
Interaction: The electron-deficient PFP ring stacks with the analyte's aromatic ring. -
Dipole-Dipole: The C-F bonds on the stationary phase create a strong dipole that interacts with the C-F dipoles of the analyte.
-
Steric (Shape) Selectivity: This is the differentiator. The 2,4-isomer has a fluorine in the ortho position. This creates a "twist" or steric bulk that prevents the molecule from lying flat against the PFP ligand. The 3,4-isomer is more planar and accessible, allowing for tighter stacking and longer retention.
Mechanism of Action (Visualization)
The following diagram illustrates the specific molecular interactions that drive the separation, highlighting why the 2,4-isomer elutes earlier.
Figure 1: Mechanistic differentiation between 3,4- and 2,4-difluoro isomers on a PFP stationary phase.
Comparative Analysis: C18 vs. PFP vs. Phenyl-Hexyl[1][2]
The table below summarizes expected performance data. While absolute retention times vary by specific analyte (aniline vs. acid), the selectivity (
Table 1: Representative Chromatographic Performance
| Feature | C18 (Alkyl) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobicity (Solvophobic) | Hydrophobicity + weak | |
| Elution Order | Co-elution or Random | 2,4 < 3,4 (variable) | 2,4 (First) < 3,4 (Second) |
| Selectivity ( | 1.00 - 1.05 | 1.05 - 1.10 | 1.15 - 1.30 |
| Resolution ( | < 1.0 (Fail) | 1.2 - 1.5 (Marginal) | > 2.5 (Excellent) |
| Mobile Phase Suitability | ACN or MeOH | MeOH preferred | MeOH (Critical for Selectivity) |
Analysis:
-
C18: Fails because the "fluorine effect" on hydrophobicity is negligible.
-
Phenyl-Hexyl: Offers some improvement due to
- interactions, but lacks the electron-deficient ring necessary to strongly differentiate the electron-rich fluorinated isomers. -
PFP: The "Gold Standard." The steric clash of the ortho fluorine in the 2,4-isomer drastically reduces its retention compared to the planar 3,4-isomer.
Experimental Protocol: Validated Separation Workflow
This protocol is designed to be self-validating . If the 2,4-isomer does not elute before the 3,4-isomer, the column chemistry or mobile phase choice is incorrect.
Materials
-
Column: PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 100 x 2.1 mm (e.g., Agilent Poroshell PFP, Supelco Discovery HS F5, or Waters CSH Fluoro-Phenyl).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0). Note: Low pH suppresses ionization of acids, ensuring they interact as neutrals.
-
Mobile Phase B: Methanol (MeOH).[1] Note: ACN suppresses
- interactions; MeOH is required to maximize PFP selectivity.
Method Parameters[2][4][5][6]
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1]
-
Temperature: 35°C (Lower temperature favors steric selectivity).
-
Detection: UV @ 254 nm (or
of specific analyte).[2][3][4]
Gradient Profile
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 30% | Injection |
| 1.0 | 30% | Isocratic Hold (Focusing) |
| 8.0 | 70% | Linear Gradient |
| 8.1 | 95% | Wash |
| 10.0 | 95% | Wash |
| 10.1 | 30% | Re-equilibration |
Method Development Workflow (DOT)
Figure 2: Step-by-step optimization workflow for difluoro-isomer separation.
Troubleshooting & Optimization
-
Co-elution persists? Switch strictly to Methanol. Acetonitrile contains
-electrons (triple bond) that compete with the PFP stationary phase, "washing out" the selective interaction. -
Peak Tailing? If the analyte is an aniline (basic), ensure the buffer pH is high enough to keep it neutral OR low enough to fully protonate (though protonation may reduce
- strength). For acids, keep pH low (pH < pKa). -
Retention Order Reversal? Highly unlikely on PFP, but if observed, check if the column is actually a "Fluorophenyl" (alkyl-phenyl with fluorines) vs a true "Pentafluorophenyl" (propyl-linked). The rigidity of the ligand spacer matters.[5]
References
-
Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[3][5] LCGC North America, 34(2). Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[6] Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated vs. Non-Fluorinated Propargyl Alcohols
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, primarily utilized to enhance metabolic stability, modulate pKa, and increase lipophilicity. Fluorinated propargyl alcohols, particularly trifluoromethylated variants, serve as critical synthetic intermediates and pharmacophores. However, the intense electron-withdrawing nature of the –CF₃ group fundamentally alters the gas-phase thermodynamic stability of these molecules. For analytical scientists, this necessitates a paradigm shift in structural elucidation: the mass spectrometry (MS) fragmentation patterns of fluorinated propargyl alcohols diverge sharply from their non-fluorinated analogs .
This guide provides an objective, mechanistic comparison of the Electron Ionization (EI) and Collision-Induced Dissociation (CID) MS/MS fragmentation pathways of fluorinated versus non-fluorinated propargyl alcohols, supported by self-validating experimental protocols.
Core Mechanistic Divergence: The "Fluorine Effect" in the Gas Phase
To accurately interpret the mass spectra of these compounds, one must understand the causality behind their fragmentation. The divergence in behavior is driven by two primary physical chemistry principles:
-
Carbocation Destabilization: In standard non-fluorinated propargyl alcohols, alpha-cleavage (e.g., loss of a methyl radical, -15 Da) yields a highly stable, resonance-delocalized propargyl/allenyl cation. Conversely, the high electronegativity of a –CF₃ group exerts a profound inductive pull, severely destabilizing adjacent positive charges. Consequently, classic resonance-driven pathways are suppressed .
-
Thermodynamic Favorability of HF Elimination: The formation of the extremely strong H–F bond (approx. 565 kJ/mol) provides a massive thermodynamic driving force. Under CID conditions, fluorinated compounds preferentially undergo a neutral loss of hydrogen fluoride (-HF, 20 Da) to form a stable terminal fluoro-alkene or fluoro-enyne, often requiring significantly lower collision energy (CE) than the corresponding loss of water (-H₂O, 18 Da) in non-fluorinated counterparts .
Pathway Visualization
Divergent MS/MS fragmentation pathways of fluorinated vs. non-fluorinated propargyl alcohols.
Quantitative Comparison of Fragmentation Data
The following table summarizes the diagnostic ions and energetic requirements for both classes of compounds. This data allows researchers to rapidly filter complex LC-MS datasets for specific structural motifs.
| Fragmentation Parameter | Non-Fluorinated Propargyl Alcohol | Fluorinated Propargyl Alcohol (–CF₃) | Mechanistic Causality & Diagnostic Value |
| Primary Neutral Loss (CID) | -H₂O (18 Da) | -HF (20 Da) | Strong C-F bond polarization facilitates HF elimination; H₂O loss is suppressed in fluorinated analogs . |
| Alpha-Cleavage (EI-MS) | -•CH₃ (15 Da) | -•CF₃ (69 Da) | Driven by oxonium ion formation. The loss of •CF₃ is highly diagnostic under hard ionization, despite cation destabilization . |
| Collision Energy (CE) Threshold | Higher CE (e.g., 25-35 eV) | Lower CE (e.g., 10-20 eV) | Fluorine substitution alters electron distribution, significantly lowering the energetic threshold for initial bond dissociation . |
| Secondary Cleavages | Loss of •R or •H | Loss of •F (19 Da) | Sequential fragmentation of the [M-HF]+• ion often yields a distinct [M-HF-F]+ signature . |
Self-Validating Experimental Protocol: Energy-Resolved Mass Spectrometry (ERMS)
To ensure absolute trustworthiness in structural assignment, analytical workflows cannot rely on a single collision energy snapshot. The following step-by-step protocol establishes a self-validating system using Energy-Resolved Mass Spectrometry (ERMS) and High-Resolution Mass Spectrometry (HRMS) mass defect filtering.
By mapping the kinetic hierarchy of fragmentation, this workflow proves the causality of the observed ions.
Step 1: Sample Preparation & Internal Calibration
-
Dilution: Prepare 1 µg/mL solutions of the target fluorinated propargyl alcohol and its non-fluorinated analog in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.
-
Self-Validation Control: Spike the sample with a stable-isotope internal standard (e.g., ¹³C₃-labeled propargyl alcohol). Rationale: If the 20 Da loss is genuinely -HF and not an artifactual loss of (-H₂O + -H₂), the labeled standard will exhibit an identical mass shift, proving the structural dependence of the fragmentation.
Step 2: Precursor Ion Selection (ESI-HRMS)
-
Introduce the sample via direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.
-
Operate in Negative Ion Mode (ESI-) . Rationale: Fluorinated propargyl alcohols possess highly acidic hydroxyl protons due to the inductive effect of the –CF₃ group, yielding robust [M-H]⁻ precursor ions. (Use ESI+ if basic functional groups are present elsewhere on the molecule).
Step 3: Energy-Resolved CE Ramping
-
Isolate the precursor ion in the quadrupole (Q1) with a narrow isolation window (0.5 m/z).
-
Program a CE ramp in the collision cell (q2) from 5 eV to 50 eV in 5 eV increments using Argon as the collision gas.
-
Observation: Plot the relative abundance of the precursor and product ions against the CE (Breakdown Curve). You will observe that the fluorinated analog initiates fragmentation (yielding the [M-HF]⁻ ion) at a lower CE threshold compared to the non-fluorinated analog's [M-H₂O]⁻ pathway .
Step 4: Mass Defect Filtering & Data Processing
-
Process the HRMS data using a Neutral Loss filter.
-
Critical Validation: Differentiate the exact mass of an HF loss (20.0062 Da) from a potential isobaric interference. Fluorine possesses a distinct negative mass defect. Confirming the exact mass of the product ion mathematically validates the elimination mechanism and eliminates false positives .
References
-
Zaikin, V., & Borisov, R. S. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3). URL:[Link]
-
Nwabufo, A., et al. (2019). Employing in vitro metabolism to guide design of F-labelled PET probes of novel α-Synuclein binding bifunctional compounds. University of Saskatchewan HARVEST Repository. URL:[Link]
-
Neville, J. J., et al. (2008). F 1s spectroscopy and ionic fragmentation of trifluoropropyne. Canadian Journal of Chemistry, 86(8), 761-768. URL: [Link]
Safety Operating Guide
3-(3,4-Difluorophenyl)prop-2-yn-1-ol proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams who utilize specialized fluorinated building blocks like 3-(3,4-Difluorophenyl)prop-2-yn-1-ol . While its unique structural motifs—a difluorophenyl ring and a terminal alkyne—make it an exceptional scaffold for cross-coupling and click chemistry, these exact features demand rigorous, specialized disposal protocols.
Mishandling this compound does not just risk regulatory non-compliance; it introduces severe occupational and environmental hazards, including the generation of lethal hydrogen fluoride (HF) gas and the formation of shock-sensitive metal acetylides. This guide provides a self-validating, step-by-step operational framework for the safe segregation, handling, and ultimate destruction of this compound.
Chemical Profiling and Mechanistic Hazards
To design a safe disposal protocol, we must first understand the chemical causality behind the hazards. We do not just throw this chemical into a generic waste bin; we isolate it based on its specific reactive moieties.
-
The Fluorine Hazard: Fluorinated organics do not cleanly combust into carbon dioxide and water. When subjected to thermal degradation, the strong C-F bonds break and react with available hydrogen to yield Hydrogen Fluoride (HF) gas[1]. HF is highly corrosive and toxic, meaning standard biological degradation or low-temperature burning is strictly prohibited.
-
The Alkyne Hazard: The prop-2-yn-1-ol moiety contains a terminal alkyne with a slightly acidic acetylenic proton. If mixed with aqueous heavy metal waste (particularly copper, silver, or mercury), it can precipitate metal acetylides—highly unstable compounds that can detonate from mild friction or shock[2].
Table 1: Physicochemical Data & Operational Implications
| Property | Value | Operational Implication |
| Chemical Name | 3-(3,4-Difluorophenyl)prop-2-yn-1-ol | Target compound for disposal tracking. |
| CAS Number | 893747-16-5 | Required for accurate waste manifest logging[3]. |
| Molecular Weight | 168.14 g/mol | Used for waste mass-balance and BTU calculations[3]. |
| Hazard Statements | H315, H319, H335 | Dictates mandatory PPE (gloves, goggles, fume hood)[4]. |
| Reactive Moieties | Terminal Alkyne, Aryl Fluoride | Strictly dictates segregation and incineration requirements. |
Operational Segregation & Compatibility Protocol
The most critical phase of laboratory safety occurs at the point of waste generation. Every protocol must act as a self-validating system to prevent incompatible chemical mixing.
Table 2: Waste Compatibility Matrix
| Waste Stream | Compatibility | Chemical Causality |
| Halogenated Organics | Highly Compatible | Shares the same destruction pathway (requires alkaline scrubbing). |
| Aqueous Heavy Metals (Cu, Ag) | Incompatible | High risk of shock-sensitive metal acetylide formation. |
| Strong Oxidizers | Incompatible | Risk of uncontrolled exothermic oxidation of the alcohol/alkyne. |
| Non-Halogenated Solvents | Sub-optimal | Dilutes BTU value; wastes expensive scrubber capacity unnecessarily. |
Protocol 1: Laboratory-Level Waste Segregation
-
Selection: Select a chemically inert container, preferably High-Density Polyethylene (HDPE) or a PTFE-lined glass carboy. Avoid unlined metal containers which may corrode.
-
Labeling: Affix a hazardous waste label immediately prior to adding the first drop of waste. Mark explicitly as: "Halogenated Organic Waste - Contains Fluorine and Reactive Alkyne."
-
Transfer: All waste transfers must be conducted within a certified chemical fume hood to prevent inhalation of irritating vapors[4].
-
Segregation: Place the container in a secondary containment tray dedicated strictly to halogenated organics. Ensure absolute physical separation from heavy metal wastes and strong oxidizers.
Workflow for chemical compatibility and safe segregation of propargyl alcohol derivatives.
Ultimate Disposal: High-Temperature Incineration
Because 3-(3,4-Difluorophenyl)prop-2-yn-1-ol contains fluorine, it must be handed off to a licensed hazardous waste contractor capable of specialized thermal destruction[5]. Standard incineration is insufficient.
Protocol 2: Facility-Level High-Temperature Incineration
-
Manifesting: Classify the waste under appropriate local environmental RCRA codes (or equivalent) for halogenated solvents prior to vendor handoff.
-
Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at a minimum of 1100°C . This extreme temperature is thermodynamically required to overcome the high bond dissociation energy of the C-F bonds and prevent the formation of Products of Incomplete Combustion (PICs)[1].
-
Quenching: The resulting flue gas (containing CO2, H2O, and HF) is rapidly cooled in a quench tower to prevent the de novo synthesis of toxic byproducts like dioxins[1].
-
Alkaline Scrubbing: The cooled gas is forcefully passed through a wet scrubber containing a strongly alkaline solution (typically NaOH or Ca(OH)2). The toxic HF gas reacts with the base to form inert, stable fluoride salts (e.g., CaF2), which are safely filtered and landfilled, allowing clean exhaust to be released[6].
High-temperature incineration and alkaline scrubbing pathway for fluorinated organics.
Emergency Spill Response & Containment
In the event of an accidental release, immediate action is required to prevent environmental contamination and respiratory exposure.
Protocol 3: Spill Cleanup Methodology
-
Evacuation & PPE: Immediately clear unprotected personnel from the area. Responders must don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (e.g., heavy nitrile), and splash goggles[4].
-
Containment: Prevent the spill from entering drains, sewers, or waterways. Fluorinated organics are highly persistent environmental pollutants.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible materials like sawdust, as the compound and its vapors are flammable.
-
Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of vapors. Place the material into a heavy-duty, sealable HDPE waste container.
-
Disposal: Label the container strictly as "Hazardous Spill Cleanup Material - Halogenated" and route it to the halogenated waste stream for high-temperature incineration[4].
References
1.[3] ChemicalBook. "3-(3,4-difluorophenyl)prop-2-yn-1-ol synthesis". ChemicalBook. 2.[5] BenchChem. "Navigating the Disposal of Hexafluoropropene Trimer: A Guide for Laboratory Professionals". BenchChem. 3.[2] National Institutes of Health (NIH). "Propargyl alcohol | CHCCH2OH - PubChem". PubChem. 4.[4] AK Scientific, Inc. "Safety Data Sheet: 3-(3-Nitrophenyl)prop-2-yn-1-ol". AK Scientific. 5.[6] National Institute for Public Health and the Environment (RIVM). "Per- and polyfluorinated substances in waste incinerator flue gases". RIVM. 6.[1] Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". EPA.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
